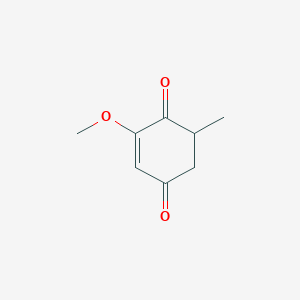

2-Methoxy-6-methylcyclohex-2-ene-1,4-dione

Description

Properties

IUPAC Name |

2-methoxy-6-methylcyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHHJKREDREUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 6 Methylcyclohex 2 Ene 1,4 Dione and Analogues

Strategic Approaches to Cyclohexenone Ring System Assembly

The construction of the central cyclohexenone ring is the foundational step in the synthesis of 2-methoxy-6-methylcyclohex-2-ene-1,4-dione and its analogues. Various powerful strategies have been developed to assemble this six-membered ring system, with two of the most prominent being Diels-Alder cycloadditions and oxidative cyclization routes.

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. wikipedia.orgslideshare.net This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene (dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org Its power lies in the simultaneous formation of two carbon-carbon bonds and the ability to control regio- and stereochemical outcomes, making it a highly reliable and efficient tool. wikipedia.orgnih.gov

In the context of quinone and cyclohexenone synthesis, the Diels-Alder reaction provides a direct pathway to highly functionalized cyclic precursors. nih.govcdnsciencepub.com The reaction between a diene and a suitable dienophile, often an activated alkene, can assemble the core decalin skeleton found in many terpenoids and other natural products. cdnsciencepub.com For instance, the reaction of 1-alkoxy-1-amino-1,3-butadienes with electron-deficient dienophiles proceeds under mild conditions to afford cycloadducts that can be hydrolyzed to yield 6-substituted 2-cyclohexenones. nih.gov

The preparation of cyclohex-2-ene-1,4-diones has been achieved through the pyrolysis of 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones, which are themselves products of a Diels-Alder reaction between a benzoquinone and cyclopentadiene. rsc.orgorgsyn.org This method highlights the utility of the cycloaddition in creating complex bicyclic intermediates that can be subsequently converted to the desired cyclohexenedione core. orgsyn.org

| Diene | Dienophile | Product Type | Reference |

| 1-Alkoxy-1-amino-1,3-butadiene | Methacrolein | 6,6-Disubstituted 2-cyclohexenone | nih.gov |

| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-dicarboxylic Acid Anhydride | cerritos.edu |

| Cyclopentadiene | 1,4-Benzoquinone (B44022) | Hexahydro-5,8-methanonaphthoquinone | orgsyn.org |

This table presents examples of Diels-Alder reactions used to synthesize cyclohexene derivatives, which are key precursors for cyclohexenones.

Oxidative cyclization represents another powerful strategy for constructing cyclohexenone frameworks. These reactions often proceed under mild conditions and can offer alternative pathways when classical methods are not suitable. Nature frequently employs oxidative cyclizations in the biosynthesis of complex natural products. nih.gov

In synthetic chemistry, palladium-catalyzed oxidative cyclizations have emerged as a prominent method. For example, a mild, palladium-catalyzed intramolecular oxidative alkylation of specific ζ-alkenyl β-keto esters can form 2-cyclohexenones in high yields in the presence of copper(II) chloride. organic-chemistry.org Similarly, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors is a promising approach to assemble biomedicinally relevant scaffolds, such as benzofuran-fused quinones. acs.org These reactions often involve C-H functionalization, which is a highly step-economical approach. acs.org

Manganese(III)-based oxidative free-radical cyclization is another effective method. The oxidation of a β-keto ester can generate an enol radical, which then undergoes cyclization to form the ring system. researchgate.net Furthermore, Brønsted acid-mediated cyclizations of siloxyalkynes with alkenes can afford substituted cyclohexenone derivatives, demonstrating a metal-free approach to ring formation. organic-chemistry.org

| Method | Catalyst/Reagent | Substrate Type | Product | Reference |

| Intramolecular Oxidative Alkylation | Palladium(II) / CuCl₂ | ζ-Alkenyl β-keto esters | 2-Cyclohexenones | organic-chemistry.org |

| Dehydrogenative Cyclization | Palladium(II) | O-Aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | acs.org |

| Oxidative Free-Radical Cyclization | Manganese(III) acetate | Unsaturated cyclic β-keto esters | Bicyclic adducts | researchgate.net |

| Brønsted Acid-Mediated Cyclization | Triflic acid (TfOH) | Siloxyalkynes and alkenes | Substituted cyclohexenones | organic-chemistry.org |

This table summarizes various oxidative cyclization methods for the synthesis of cyclohexenone ring systems.

Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents

Achieving the correct placement of the methoxy and methyl groups on the cyclohexenone ring is a significant synthetic challenge. Regioselectivity—the control over the position of chemical bond formation—is paramount. The synthesis of this compound requires precise methods to install the methoxy group at the C2 position and the methyl group at the C6 position.

The regioselective functionalization of cyclohexanones and their derivatives often relies on directing effects of existing functional groups. tandfonline.comtandfonline.com For instance, the formylation of a 3-substituted cyclohexanone (B45756) can be directed by the substituent, allowing for selective functionalization at either the C2 or C6 position. tandfonline.com While this applies to cyclohexanones, similar principles can be extended to cyclohexenedione systems where the electronic nature of the enone system influences the reactivity of adjacent positions.

The introduction of the methyl group can be achieved through various alkylation techniques. The use of organocuprate reagents, for example, allows for 1,4-conjugate addition to α,β-unsaturated ketones, which is a common method for introducing alkyl groups at the β-position. For a cyclohexenedione precursor, this could be a viable strategy for installing the methyl group at C6. The regioselective introduction of the methoxy group often involves the reaction of an enolate or enol ether with an electrophilic oxygen source or by using specific methoxylating agents on a pre-functionalized ring.

Stereocontrolled Synthesis of Substituted Cyclohexene-1,4-diones

When a substituent, such as the methyl group at the C6 position in the target molecule, creates a stereocenter, controlling the three-dimensional arrangement of atoms becomes critical. Stereocontrolled synthesis aims to produce a single desired stereoisomer, which is particularly important for pharmaceutically active molecules where different stereoisomers can have vastly different biological effects.

Several methodologies have been developed for the enantiocontrolled preparation of substituted cyclohexenones. mdpi.com These include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations. mdpi.com Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts has proven effective for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives from a cyclohexenone precursor. mdpi.com

Another approach involves the use of β-hydroxysulfoxides as chiral cyclic ketone equivalents. This method provides access to enantiomerically pure polysubstituted cyclohexanones and cyclohexenones through a sequence of stereoselective reductions and conjugate additions. rsc.org Furthermore, enzymatic reductions can introduce chirality with high specificity. For example, the asymmetric reduction of the C=C double bond of 3,5,5-trimethyl-2-cyclohexene-1,4-dione using the Old Yellow Enzyme from Saccharomyces cerevisiae proceeds stereospecifically. researchgate.net

| Method | Catalyst/Reagent | Outcome | Reference |

| Asymmetric Transfer Hydrogenation | Bifunctional Ruthenium catalysts | Enantioselective reduction of ketones | mdpi.com |

| Chiral Auxiliary Approach | β-Hydroxysulfoxides | Enantiomerically pure cyclohexanones/cyclohexenones | rsc.org |

| Enzymatic Reduction | Old Yellow Enzyme (S. cerevisiae) | Stereospecific reduction of C=C double bond | researchgate.net |

| Copper/Palladium Catalysis | Chiral Pyridylidene Cu-complex | Enantioselective arylboration of a diene | nih.gov |

This table outlines key methodologies for achieving stereocontrol in the synthesis of substituted cyclohexene derivatives.

Development of Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These investigations involve synthesizing a series of analogues of a lead compound and evaluating their effects. mdpi.com For this compound, derivatization strategies would focus on systematically modifying different parts of the molecule to probe which features are essential for its activity.

Key derivatization points on the core structure include:

The Methoxy Group (C2): This group can be replaced with other alkoxy groups (ethoxy, propoxy), aryloxy groups, or alkylthio groups to investigate the influence of size, lipophilicity, and electronic properties.

The Methyl Group (C6): The methyl group can be substituted with larger alkyl chains (ethyl, propyl), branched alkyl groups, or cyclic fragments to explore steric tolerance at this position.

The Cyclohexene Ring: Additional substituents could be introduced onto the ring at available positions (C3, C5) to probe the effects of further functionalization. The double bond could also be reduced.

The synthesis of these derivatives allows for the establishment of clear SAR trends. For example, studies on new amidrazone derivatives containing a cyclohexene moiety have established relationships between specific substituents and antiproliferative or antimicrobial activity. mdpi.com It was found that certain substituents, like a 2-pyridyl group at one position and a 4-nitrophenyl group at another, could enhance biological activity. mdpi.com Applying similar systematic derivatization to the this compound scaffold would be crucial for optimizing its potential as a therapeutic agent.

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the relative positions of protons.

The ¹H NMR spectrum of 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione is expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. The olefinic proton at C3 would appear downfield due to the deshielding effect of the double bond and adjacent carbonyl group. The methine proton at C6, being adjacent to a carbonyl and a methyl group, would also have a characteristic shift. The two protons of the methylene group at C5 are diastereotopic and would likely appear as distinct signals, each coupled to the proton at C6. The methoxy (B1213986) and methyl protons would each appear as sharp singlets, with integrations corresponding to three protons each.

The ¹³C NMR spectrum provides information on the carbon framework. The two carbonyl carbons (C1 and C4) are expected to have the most downfield chemical shifts, typically in the range of 190-210 ppm. The olefinic carbons (C2 and C3) would resonate in the vinylic region, with C2 being significantly downfield due to the attached electron-donating methoxy group. The remaining sp³-hybridized carbons (C5, C6, the methyl carbon, and the methoxy carbon) would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 6.0 - 6.5 | d | ~2-4 Hz (long range) |

| H5a/H5b | 2.5 - 3.0 | m | J_gem ≈ 15-18 Hz, J_vic ≈ 4-12 Hz |

| H6 | 2.8 - 3.3 | m | J_vic ≈ 4-12 Hz, J_vic ≈ 7 Hz |

| 6-CH₃ | 1.1 - 1.4 | d | ~7 Hz |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 195 - 205 |

| C2 | 155 - 165 |

| C3 | 115 - 125 |

| C4 | 200 - 210 |

| C5 | 40 - 50 |

| C6 | 45 - 55 |

| 6-CH₃ | 15 - 25 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the structural assignment. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show a correlation between the methyl protons (6-CH₃) and the methine proton (H6). H6 would, in turn, show correlations to the two diastereotopic protons at C5 (H5a/H5b). A weaker, long-range coupling might be observed between H5 protons and the olefinic H3.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. researchgate.net This would definitively link the proton signals to their respective carbon atoms, for instance, confirming the assignment of the olefinic H3 to C3 and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations would include the methoxy protons to C2, the methyl protons (6-CH₃) to C6 and C5, and the olefinic proton H3 to C1, C2, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, NOESY could reveal through-space correlations between the methoxy protons and the olefinic proton H3, or between the C6 methyl group and protons on the cyclohexene (B86901) ring, helping to establish their relative orientation.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. The molecular formula for this compound is C₈H₈O₃. The calculated monoisotopic mass for this formula is 152.04734 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition. For comparison, the related isomer Vanillin, which shares the molecular formula C₈H₈O₃, has a reported monoisotopic mass of 152.047344113 Da. nih.govnist.gov

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. For this compound (MW: 152.15 g/mol ), the fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses of functional groups.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A cleavage resulting in an [M-15]⁺ ion with an m/z of 137.

Loss of carbon monoxide (CO): A common fragmentation for quinones and ketones, leading to an [M-28]⁺ ion with an m/z of 124.

Loss of a methoxy radical (•OCH₃): Alpha-cleavage next to the ether oxygen can lead to the formation of an [M-31]⁺ ion with an m/z of 121. miamioh.edu

Retro-Diels-Alder reaction: Cleavage of the cyclohexene ring could also occur, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 124 | [M - CO]⁺ |

| 121 | [M - OCH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Functional Group Characterization

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups. The α,β-unsaturated ketone at C1 would typically absorb at a lower wavenumber (around 1670-1690 cm⁻¹) compared to the saturated ketone at C4 (around 1710-1725 cm⁻¹) due to conjugation. Other key peaks would include the C=C stretch of the double bond (around 1620-1640 cm⁻¹), the C-O stretch of the methoxy group (around 1200-1250 cm⁻¹), and various C-H stretching and bending vibrations. uobabylon.edu.iq

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=O Stretch (Conjugated Ketone) | 1670 - 1690 |

| C=O Stretch (Saturated Ketone) | 1710 - 1725 |

| C=C Stretch | 1620 - 1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule, particularly in conjugated systems or chromophores. pressbooks.pub The α,β-unsaturated ketone system in this compound constitutes a chromophore. It is expected to exhibit two main absorption bands: a strong absorption at shorter wavelength (λ_max around 215-250 nm) corresponding to a π → π* transition, and a weaker absorption at longer wavelength (λ_max around 310-330 nm) due to the n → π* transition of the carbonyl group. youtube.comyoutube.com The presence of the electron-donating methoxy and alkyl groups on the enone system would influence the exact position of the absorption maxima.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Stereochemistry Determination

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical analysis. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), stands as a powerful non-destructive technique for this purpose. In the case of this compound, which possesses a stereocenter at the C6 position, ECD can be employed to unequivocally establish its absolute configuration.

The principle of ECD relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration can be determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated for a specific enantiomer.

The application of the octant rule, a semi-empirical method, can provide a qualitative prediction of the sign of the Cotton effect for the n → π* transition of the carbonyl chromophores in the cyclohexenedione ring. However, for a more reliable assignment, quantum chemical calculations are employed. Density Functional Theory (DFT) has become a standard method for predicting the ECD spectra of organic molecules. The procedure involves:

Computational modeling of the possible conformers of the molecule.

Geometry optimization and frequency calculations for each conformer.

Calculation of the theoretical ECD spectrum for each conformer, which are then Boltzmann-averaged to obtain the final theoretical spectrum.

A good agreement between the experimental and the calculated spectrum for a chosen enantiomer allows for the confident assignment of the absolute configuration of this compound.

Table 1: Comparison of Hypothetical Experimental and Calculated ECD Data for (R)-2-Methoxy-6-methylcyclohex-2-ene-1,4-dione

| Wavelength (nm) | Experimental Δε | Calculated Δε |

| 340 | +2.5 | +2.8 |

| 280 | -1.8 | -2.1 |

| 245 | +5.3 | +5.9 |

Vibrational Spectroscopy (Raman, FT-IR) and Computational Support for Mode Assignment

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands are expected for:

C=O stretching: The two carbonyl groups will give rise to strong absorption bands, typically in the region of 1650-1700 cm⁻¹. The exact position can be influenced by conjugation and the electronic environment.

C=C stretching: The carbon-carbon double bond in the cyclohexene ring will show a stretching vibration, usually in the 1600-1650 cm⁻¹ region.

C-O stretching: The methoxy group will exhibit C-O stretching vibrations, typically observed between 1000 and 1300 cm⁻¹.

C-H stretching: Aliphatic and vinylic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying:

C=C stretching: The symmetric stretch of the C=C bond often gives a strong Raman signal.

Ring vibrations: The breathing and deformation modes of the cyclohexene ring are often Raman active.

Computational Support for Mode Assignment: To accurately assign the observed vibrational bands to specific atomic motions, computational analysis is invaluable. DFT calculations can predict the vibrational frequencies and intensities of both IR and Raman spectra. By comparing the calculated spectrum with the experimental data, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. This combined experimental and theoretical approach provides a high level of confidence in the structural characterization of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| 3100-3000 | Medium | Medium | Vinylic C-H stretch |

| 3000-2850 | Medium | Medium | Aliphatic C-H stretch |

| 1680 | Strong | Medium | C=O stretch (conjugated) |

| 1660 | Strong | Medium | C=O stretch |

| 1620 | Medium | Strong | C=C stretch |

| 1250 | Strong | Weak | Asymmetric C-O-C stretch |

| 1050 | Medium | Medium | Symmetric C-O-C stretch |

Theoretical and Computational Chemistry Studies of 2 Methoxy 6 Methylcyclohex 2 Ene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) and Ab Initio Approaches

To elucidate the electronic structure, stability, and conformation of this compound, Density Functional Theory (DFT) and ab initio methods would be the primary tools. DFT methods, such as B3LYP or M06-2X, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries and energies. These would be paired with a suitable basis set, for instance, 6-311+G(d,p), to accurately describe the electronic distribution.

Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory with increasing accuracy, albeit at a greater computational expense. A typical study would begin with a geometry optimization to find the lowest energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles would define its three-dimensional structure. Frequency calculations would then be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

These calculations would yield crucial electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model.

For this compound, infrared (IR) and Raman spectra can be simulated from the calculated vibrational frequencies. The positions and intensities of the peaks corresponding to specific vibrational modes, such as the C=O and C=C stretching frequencies, can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data to confirm the molecular structure.

UV-Visible electronic spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The calculated λmax can be compared with experimentally obtained spectra to understand the electronic nature of the compound.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311+G(d,p)) | IR and Raman peak positions and intensities |

| NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C chemical shifts |

| Electronic Transitions | TD-DFT | UV-Visible absorption wavelengths (λmax) |

Mechanistic Modeling of Chemical Reactions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its reactivity in various chemical transformations, such as Diels-Alder reactions, nucleophilic additions, or rearrangements.

To model a reaction, the geometries of the reactants, products, and any intermediates are optimized. Crucially, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is also located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Once the stationary points (reactants, products, and TS) are identified, the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These values provide insight into the kinetics and thermodynamics of the reaction, respectively. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.

Intermolecular Interactions and Molecular Recognition Phenomena via Computational Methods

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in a biological or material science context. Computational methods can be used to study these non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

By constructing a model system of this compound with another molecule (e.g., a solvent molecule, a receptor site amino acid, or another monomer), the interaction energy can be calculated. This is typically done by comparing the energy of the complex to the sum of the energies of the individual, isolated molecules.

Chemical Reactivity and Mechanistic Investigations of the Cyclohexene 1,4 Dione Core

Redox Chemistry of the Cyclohexenedione System and Analogues

The cyclohexenedione core, structurally related to benzoquinones, is redox-active, meaning it can participate in reactions involving the transfer of electrons. This property is fundamental to its chemical and potential biological activities.

Electron Transfer Properties and Redox Potentials

Quinones and their analogues are capable of accepting one or two electrons in a stepwise manner, forming a semiquinone radical anion and a hydroquinone (B1673460) dianion, respectively. mdpi.com These reduction processes are reversible. The tendency of a quinone to accept electrons is quantified by its redox potential (E°).

The redox potential is highly sensitive to the nature of substituents on the quinone ring. mdpi.com

Electron-donating groups , such as the methyl (-CH₃) group present in the target molecule, make the compound more difficult to reduce, resulting in a more negative reduction potential.

Electron-withdrawing groups , like chlorine, have the opposite effect, making the compound easier to reduce and shifting the potential to a more positive value. mdpi.com

Table 1: Influence of Substituents on Theoretical One-Electron Reduction Potentials of Benzoquinone Derivatives

| Compound | Substituent(s) | Reduction Potential (mV vs. NHE in CH₃CN) |

|---|---|---|

| 1,4-Benzoquinone (B44022) | None | -543 |

| Methyl-1,4-benzoquinone | 1 x -CH₃ | -639 |

| 2,6-Dimethyl-1,4-benzoquinone | 2 x -CH₃ | -726 |

| Chloro-1,4-benzoquinone | 1 x -Cl | -419 |

| 2,6-Dichloro-1,4-benzoquinone | 2 x -Cl | -226 |

This table is adapted from data presented for analogous benzoquinone systems to illustrate substituent effects. mdpi.com

Participation in Cellular Respiration as Electron Acceptors

In biological systems, the electron transport chain (ETC) is a series of protein complexes that transfer electrons to generate ATP, the cell's energy currency. Quinones, specifically ubiquinone (Coenzyme Q), are essential mobile electron carriers in this process. nih.gov They shuttle electrons between respiratory complexes. nih.gov

Due to their structural similarity to endogenous quinones, certain exogenous quinone analogues can intercept or participate in this electron flow. They can act as artificial electron acceptors, diverting electrons from the normal pathway. nih.gov The ability of a compound like 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione to function in this capacity depends on its redox potential relative to the components of the ETC. researchgate.net If its redox potential is suitable, it can accept electrons from dehydrogenases or other carriers. For example, studies with E. coli have shown that exogenous quinones can facilitate the transfer of respiratory electrons to an electrode. acs.org The addition of quinone analogues to bacterial membranes has been shown to stimulate respiration by acting as efficient electron acceptors. nih.gov

Nucleophilic and Electrophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a key reactive feature, enabling a range of addition reactions that are fundamental in synthetic organic chemistry.

Michael Addition Reactions and Regioselectivity

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. A nucleophile attacks the β-carbon of the alkene, which is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group.

For this compound, the regioselectivity of the Michael addition (i.e., which of the two β-carbons is attacked) is influenced by both electronic and steric factors imposed by the methoxy (B1213986) and methyl substituents. The presence of substituents on the cyclohexenone ring can direct the incoming nucleophile. nih.govnih.gov For instance, in related systems, the steric bulk of a catalyst has been used to control whether deprotonation (the first step in some Michael additions) occurs at the α' or γ position, thereby directing the reaction's regioselectivity. nih.gov The precise outcome for the target molecule would depend on the specific nucleophile and reaction conditions used.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. The α,β-unsaturated ketone moiety can participate in several types of cycloadditions.

[2+2] Photocycloadditions : This reaction typically occurs under photochemical conditions, where light is used to excite the α,β-unsaturated ketone. nih.gov The excited ketone then reacts with an alkene to form a four-membered cyclobutane (B1203170) ring. nih.govacs.org These reactions often proceed through a triplet 1,4-biradical intermediate. nih.gov The regioselectivity is determined by the stability of this intermediate. mdpi.com For cyclic enones like 2-cyclohexenone, the formation of the biradical intermediate is often more favorable than for acyclic systems, leading to the efficient formation of cyclobutane products. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions) : In this reaction, the α,β-unsaturated system can act as a dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. The reactivity and regioselectivity of quinone-type dienophiles are heavily influenced by their substituents. cdnsciencepub.com For example, the reaction of 2-methoxy-5-methyl-1,4-benzoquinone (B1217908) with dienes has been studied, demonstrating that the electronic nature of the substituents directs the orientation of the addition. acs.orgrsc.org The electron-donating methoxy and methyl groups influence the orbital energies of the dienophile, which in turn controls the regiochemical outcome of the cycloaddition. cdnsciencepub.com

Ozonolysis and Other Oxidative Transformations of the Alkene Bond

The carbon-carbon double bond within the cyclohexene (B86901) ring is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃).

Ozonolysis is a powerful reaction that cleaves a double bond and replaces it with two carbonyl groups. wikipedia.org The reaction proceeds through a mechanism proposed by Criegee, involving the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). wikipedia.orgacs.org Subsequent treatment of the ozonide, known as the work-up, determines the final products. libretexts.org

Reductive Work-up : Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water breaks down the ozonide to yield aldehydes or ketones.

Oxidative Work-up : Using an oxidizing agent like hydrogen peroxide yields carboxylic acids or ketones.

For this compound, ozonolysis would cleave the C2-C3 double bond. ontosight.aiyoutube.com Depending on the work-up conditions, this would result in a linear dicarbonyl or dicarboxylic acid derivative, breaking the cyclic structure. libretexts.orgmasterorganicchemistry.com The presence of the methoxy group on the double bond would influence the nature of the resulting carbonyl group at that position.

Photochemical Reactivity of the Dione (B5365651) Functionality

The dione functionality within the this compound core is the primary site of photochemical reactivity. Upon absorption of light, typically in the UV-A or blue region of the electromagnetic spectrum, the molecule is promoted to an electronically excited state. The subsequent chemical transformations are dictated by the nature of this excited state and the surrounding reaction environment. The presence of both a conjugated enone system and a second carbonyl group provides multiple pathways for photochemical reactions, including cycloadditions and photoreductions.

The photochemical behavior of this compound is largely influenced by the electronic nature of its substituents. The electron-donating methoxy group plays a significant role in modulating the energy levels of the excited states and, consequently, the preferred reaction pathway. For electronically richer p-benzoquinones, such as the methoxy-substituted derivatives, photochemical reactions often proceed via a π–π* triplet excited state. rsc.org This is in contrast to electron-poor quinones which tend to react through an n–π* triplet state. rsc.org

One of the principal photochemical reactions of the dione functionality is its [2+2] photocycloaddition with alkenes and alkynes. These reactions are synthetically valuable as they provide a direct route to the formation of four-membered rings, which can be challenging to synthesize via thermal methods. In the case of methoxy-substituted benzoquinones, irradiation in the presence of an alkyne typically leads to the formation of a fused cyclobutene (B1205218) ring system. rsc.org This reactivity is a key feature of the dione's excited state chemistry.

Another significant photochemical pathway for the dione functionality is photoreduction. In the presence of a suitable hydrogen donor, the excited dione can undergo reduction to the corresponding hydroquinone. This process can be initiated by the abstraction of a hydrogen atom by the excited carbonyl oxygen. The photoreduction of p-benzoquinones can also be mediated by species such as superoxide (B77818) anion radicals, leading to the formation of a semiquinone radical anion, which can then be further reduced to the hydroquinone. mdpi.com

The specific outcomes of the photochemical reactions of this compound, including the quantum yields and the stereochemistry of the products, are highly dependent on the reaction conditions, such as the wavelength of light used, the solvent, and the nature of the reactant partner (e.g., the alkene or alkyne in a photocycloaddition).

Detailed Research Findings

While specific detailed research findings on the photochemical reactivity of this compound are not extensively documented in publicly available literature, the reactivity of structurally similar methoxy-p-benzoquinones provides a strong predictive framework for its behavior. Studies on analogous compounds have demonstrated the following key aspects of their photochemical reactivity:

Excited State: Electronically rich methoxy-p-benzoquinones primarily react through a π–π* triplet state upon photoexcitation. rsc.org

Photocycloaddition: The reaction with alkynes is a prominent photochemical transformation. Simple irradiation with blue light is often sufficient to trigger these [2+2] photocycloadditions, yielding fused cyclobutenes as the major products. rsc.org The regioselectivity of this addition is influenced by both electronic and steric factors of the substituents on the quinone and the alkyne.

Photoreduction: In the presence of hydrogen donors or certain radical initiators, the dione can be photoreduced. For instance, the photoreduction of p-benzoquinones can be achieved using photosensitizers and electron donors, leading to the formation of the hydroquinone. mdpi.com This process is often characterized by a change in the UV-Vis absorption spectrum as the quinone is converted to the hydroquinone. mdpi.com

The table below summarizes the expected photochemical reactivity of the dione functionality in compounds analogous to this compound, based on published research.

| Reaction Type | Reactant | Excited State | Major Product Type | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkynes | π–π* Triplet | Fused Cyclobutenes | rsc.org |

| Photoreduction | Hydrogen Donors / Photosensitizers | Not Specified | Hydroquinones | mdpi.com |

It is important to note that the actual reactivity of this compound may exhibit unique characteristics due to the specific substitution pattern on the cyclohexene-1,4-dione core. Further experimental investigation is required to fully elucidate the photochemical behavior of this particular compound.

Mechanism Focused Structure Activity Relationship Studies in Biological Contexts in Vitro

Molecular Mechanisms of Enzyme Inhibition (e.g., Cyclin-Dependent Kinases, Isoprenyltransferases)

While direct studies on the inhibitory effects of 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione on cyclin-dependent kinases (CDKs) and isoprenyltransferases are not extensively documented in publicly available research, the chemical nature of its benzoquinone core suggests a potential for enzyme inhibition through covalent modification of protein targets.

The electrophilic nature of the benzoquinone ring in this compound makes it susceptible to nucleophilic attack from amino acid residues within proteins. A key mechanism for the biological activity of quinones is their ability to form covalent adducts with cellular macromolecules, including enzymes. This reactivity is often mediated through a Michael addition reaction, where a nucleophile, such as the sulfhydryl group of a cysteine residue, attacks one of the activated double bonds in the quinone ring.

Studies on similar quinonoid compounds, such as 1,4-benzoquinone (B44022) and 1,4-naphthoquinone, have demonstrated their capacity to arylate abundant proteins in human bronchial epithelial cells. nih.gov These studies identified several protein targets, suggesting that while there is some specificity, a range of proteins can be modified. nih.gov The covalent binding of these quinones to proteins can lead to alterations in their structure and function, potentially resulting in enzyme inhibition. For instance, the modification of cysteine residues in the active site of an enzyme can irreversibly block its catalytic activity. The reactivity of benzoquinones with cysteine has been shown to be a key factor in the activation and subsequent desensitization of the TRPA1 ion channel. nih.gov

The processing of proteins such as Ras and Rho, which are crucial for cell signaling and proliferation, involves a series of post-translational modifications, including prenylation, which is catalyzed by isoprenyltransferases. While direct evidence for the disruption of these processes by this compound is lacking, it is conceivable that its ability to form covalent adducts with proteins could interfere with these pathways. If the compound were to bind to and inhibit isoprenyltransferases or other enzymes involved in the post-translational modification cascade, it could disrupt the proper localization and function of key signaling proteins like Ras and Rho. However, this remains a hypothetical mechanism that requires experimental validation for this specific compound.

Cellular Pathway Modulation and Signaling Interference in In Vitro Systems

The introduction of this compound and related compounds into in vitro cellular systems can lead to the modulation of various signaling pathways, ultimately affecting cell fate.

A significant body of research on quinone derivatives demonstrates their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) has been shown to induce apoptosis in A549 lung adenocarcinoma cells. nih.govresearchgate.net The apoptotic process is often triggered by intracellular signaling cascades that can be initiated by the compound.

Studies on other structurally related compounds, such as 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone, have elucidated a mitochondria-mediated pathway of apoptosis. nih.gov This involves the translocation of Bax to the mitochondria, the release of cytochrome c into the cytosol, and the subsequent cleavage of caspases and poly(ADP-ribose) polymerase, ultimately leading to the execution of the apoptotic program. nih.gov Benzoquinones have been shown to induce apoptosis in HL-60 cells through a mitochondria-mediated pathway that is dependent on the generation of reactive oxygen species. nih.gov Topoisomerase inhibitors, a class of anticancer drugs, can also induce apoptosis by creating DNA strand breaks that are irreparable. wikipedia.org While not directly demonstrated for this compound, these findings with related quinones suggest a likely mechanism for its potential cytotoxic effects.

A common mechanism underlying the biological activity of many quinones is their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anion and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, lipids, and proteins. mdpi.com

The redox cycling of quinones involves their reduction to semiquinones or hydroquinones, which can then react with molecular oxygen to produce superoxide radicals. This process can be catalyzed by various cellular enzymes. The resulting increase in intracellular ROS levels can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This oxidative stress can, in turn, trigger various cellular responses, including the activation of stress-activated protein kinase pathways (e.g., JNK and p38 MAPK) and the induction of mitochondria-mediated apoptosis. nih.govresearchgate.netnih.gov For example, 2-methoxyestradiol (B1684026) has been shown to induce apoptosis in human neuroblastoma cells through the generation of ROS and subsequent mitochondrial injury. nih.gov Similarly, 1,4-benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells. nih.gov

Antimicrobial Action Mechanisms (In Vitro)

Several benzoquinone derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanisms underlying this activity are thought to be multifaceted.

Research on various benzoquinones has revealed their potential as antimicrobial agents. For example, 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) has shown significant activity against several bacterial strains, including Salmonella spp., Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, studies on methyl-p-benzoquinone (MBQ) and 2,6-dimethoxy-p-benzoquinone (DMBQ) have demonstrated their antibacterial and antifungal properties. tandfonline.comresearchgate.net 2-methoxy-1,4-naphthoquinone has been found to be effective against multiple antibiotic-resistant Helicobacter pylori. nih.govnih.gov

The antimicrobial action of these compounds is likely due to a combination of factors, including the generation of ROS that can damage microbial cells, and the covalent modification of essential microbial enzymes and proteins, as discussed in the context of enzyme inhibition. The lipophilicity of the quinone, influenced by substituents like methyl and methoxy (B1213986) groups, can also play a role in its ability to penetrate microbial cell membranes. nih.govnih.gov

The antifungal activity of benzoquinones has also been reported. For instance, methyl-p-benzoquinone and other derivatives have shown potent effects against fungi such as Saccharomyces cerevisiae and Trichophyton interdigitale. tandfonline.com A study on benzoquinones produced by Tribolium castaneum demonstrated their inhibitory and even lethal effects on various maize-associated fungi, including Aspergillus and Penicillium species. researchgate.netnih.gov The specific mechanisms of antifungal action are likely similar to their antibacterial effects, involving oxidative stress and disruption of essential cellular processes.

Anti-Parasitic Activity Mechanisms against Protozoan Pathogens (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma cruzi)

While direct mechanistic studies on this compound are not extensively documented, the anti-parasitic action of quinones is generally attributed to their ability to induce oxidative stress and interfere with essential parasite metabolic pathways. researchgate.net The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This surge in ROS can overwhelm the parasite's antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Furthermore, quinones are known to interact with parasitic enzymes. For instance, thymoquinone, a structurally related benzoquinone, has demonstrated activity against Leishmania major by potentially targeting squalene (B77637) monooxygenase, an important enzyme in the parasite's sterol biosynthesis pathway. mdpi.com Inhibition of this pathway disrupts the integrity of the parasite's cell membrane. It is plausible that this compound could exert its anti-parasitic effects through similar mechanisms, including the disruption of the parasite's redox balance and inhibition of key metabolic enzymes. The electron-donating methoxy group and the methyl group on the quinone ring can influence the compound's redox potential, thereby modulating its capacity to generate ROS and its affinity for specific enzyme targets.

| Compound Class | Proposed Mechanism of Action | Target Organisms |

| Benzoquinones | Induction of oxidative stress via redox cycling, inhibition of metabolic enzymes (e.g., squalene monooxygenase). mdpi.com | Leishmania major mdpi.com |

| Thiophene Ring-Containing Quinones | Oxidant stress mechanism, dependent on the electron-withdrawing capability of the drug. researchgate.net | Trypanosoma cruzi, Leishmania spp. researchgate.net |

| Naphthofuranquinones and Naphthothiophenequinones | Not explicitly detailed, but significant antiprotozoal activities observed. nih.gov | Leishmania donovani, Toxoplasma gondii nih.gov |

Antibacterial and Antifungal Activity Mechanisms

The antimicrobial activity of quinones is multifaceted and can involve several mechanisms of action. nih.gov These compounds can interfere with microbial growth and survival through substrate deprivation, disruption of cell membrane integrity, and binding to cell wall components. nih.gov A key mechanism for benzoquinones is their ability to undergo 1,4-addition reactions with nucleophiles, such as the amino groups present in proteins and peptidoglycans of the bacterial cell wall. oup.comoup.com This covalent modification can inactivate essential enzymes and disrupt cell wall structure.

The presence of the methoxy and methyl groups on the this compound ring influences its electrophilicity and, consequently, its reactivity towards microbial nucleophiles. Structure-activity relationship studies of various quinone derivatives have shown that the nature and position of substituents on the quinone ring are critical for their antimicrobial potency. researchgate.netnih.govplu.mx For example, the introduction of specific substituents can enhance activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov It is hypothesized that this compound's antimicrobial action is mediated by a combination of these mechanisms, with the substituents playing a crucial role in its spectrum of activity and potency.

| Quinone Derivative Class | General Mechanism(s) | Example of Activity |

| p-Benzoquinone | 1,4-addition reaction with amino groups, leading to inactivation of cellular components. oup.comoup.com | Growth inhibition of Saccharomyces cerevisiae and Escherichia coli. oup.com |

| Oncocalyxone A (Benzoquinone) | Alteration of bacterial morphology, bacteriostatic effect. nih.gov | High sensitivity observed in Staphylococcus epidermidis. nih.gov |

| Quinolinequinones | Inhibition of Gram-positive bacteria. researchgate.netnih.gov | Significant activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netnih.gov |

| Naphthoquinone Derivatives | Strong antifungal activity, particularly against Candida species. plu.mx | Halogenated derivatives show potent inhibition of Candida krusei. plu.mx |

Antioxidant Mechanisms and Radical Scavenging Capabilities

Quinones and their reduced forms, hydroquinones, are well-known for their antioxidant properties, which stem from their ability to act as radical scavengers. wikipedia.org The antioxidant mechanism of compounds like this compound involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of the electron-donating methoxy group can enhance the radical scavenging capacity of the molecule by stabilizing the resulting phenoxyl radical.

Hydroxylated derivatives of dimethoxy-1,4-benzoquinone have been identified as potent radical scavengers, suggesting that the metabolic transformation of methoxy-substituted benzoquinones could lead to compounds with enhanced antioxidant activity. nih.gov The antioxidant potential is also influenced by the redox properties of the quinone/hydroquinone (B1673460) couple. ontosight.ai This reversible oxidation-reduction allows them to participate in cellular redox processes, potentially protecting cells from oxidative damage. ontosight.ai Therefore, the antioxidant and radical scavenging capabilities of this compound are likely a key aspect of its biological activity profile.

| Compound Class | Antioxidant Mechanism | Key Findings |

| Hydroquinones | Act as reducing agents and free radical scavengers by donating hydrogen atoms. wikipedia.org | Used as polymerization inhibitors due to their antioxidant properties. wikipedia.org |

| Hydroxylated Dimethoxy-1,4-benzoquinones | Strong radical scavengers. nih.gov | Exhibit stronger radical scavenging activity compared to their parent benzoquinones. nih.gov |

| Methoxyphenols | Scavenge oxygen-centered and carbon-centered radicals. nih.gov | 2-Allyl-4-methoxyphenol and 2,4-dimethoxyphenol (B87100) are efficient radical scavengers. nih.gov |

Advanced Research Applications and Methodological Contributions

Role as a Chemical Probe in Biological Systems Research

Substituted benzoquinones are recognized for their significant roles in biological processes, primarily due to their redox activity, which is fundamental to electron transport chains. ontosight.ai These compounds can act as either antioxidants or pro-oxidants, a duality that makes them valuable for investigating cellular oxidative stress pathways. ontosight.ai The general class of 1,4-benzoquinones has been explored for various biological activities, including inhibitory effects against enzymes like cholinesterases and BACE1, which are relevant targets in Alzheimer's disease research. mdpi.com

While specific studies detailing the use of 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione as a chemical probe are not extensively documented, its structural motifs are present in compounds with known biological significance. For instance, the benzoquinone core is a key component of Coenzyme Q10, a vital part of the mitochondrial oxidative phosphorylation pathway. mdpi.com Furthermore, related dimethoxy-benzoquinone derivatives have been investigated as inhibitors of the mTOR signaling pathway, which is crucial in cell growth and is a target in cancer therapy. researchgate.net

The potential of this compound as a chemical probe lies in its ability to participate in redox cycling and Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity allows it to modulate protein function and signaling pathways, making it a candidate for probing the roles of specific redox-sensitive proteins in cellular processes. Computational analyses of similar methyl- and methoxy-substituted benzoquinones have been used to understand their binding affinity and specificity in protein binding sites, such as the QA site in bacterial photosynthetic reaction centers, providing a framework for predicting the interactions of this compound. nih.gov

Table 1: Potential Biological Activities of Substituted Benzoquinones Relevant to Chemical Probe Development

| Biological Target/Process | Relevance of Benzoquinone Scaffold | Potential Application as a Probe |

|---|---|---|

| Oxidative Stress Pathways | Can act as antioxidants or pro-oxidants, influencing cellular redox state. ontosight.ai | To induce or mitigate oxidative stress, enabling the study of cellular responses. |

| Enzyme Inhibition (e.g., Cholinesterases) | The 1,4-benzoquinone (B44022) core is found in compounds with inhibitory activity against key enzymes. mdpi.com | To investigate the structure-activity relationships of enzyme inhibitors. |

| mTOR Signaling | Related dimethoxy-benzoquinone compounds have shown mTOR inhibitory activity. researchgate.net | To probe the function and regulation of the mTOR pathway in health and disease. |

| Mitochondrial Respiration | The benzoquinone motif is central to the function of Coenzyme Q10 in the electron transport chain. mdpi.com | To study mitochondrial function and dysfunction. |

Applications in the Development of Novel Organic Reactions and Methodologies

In synthetic organic chemistry, cyclohexenone derivatives are versatile building blocks. The reactivity of this compound is dictated by the presence of multiple functional groups: an electron-rich double bond due to the methoxy (B1213986) group, an electron-deficient double bond typical of enones, and two carbonyl groups. This arrangement allows for a diverse range of chemical transformations.

The synthesis of related methoxy-methyl-benzoquinones has been achieved through methods like nucleophilic addition of methanol (B129727) to a methyl-1,4-benzoquinone precursor in the presence of a catalyst like zinc chloride. researchgate.net Such synthetic routes highlight the methodologies in which this class of compounds is involved.

The dienone moiety in this compound makes it a potential candidate for various cycloaddition reactions, including Diels-Alder reactions, where it can act as either a diene or a dienophile. Furthermore, the carbonyl groups can undergo standard ketone reactions, and the conjugated system is susceptible to nucleophilic additions, including Michael-type additions. These reactions are fundamental in the construction of complex molecular architectures. While specific named reactions prominently featuring this exact molecule are not widely reported, the reactivity of the closely related 2-methylcyclohex-2-enone is well-documented in reactions like the addition of methylmalonate. acs.org

Potential in Material Science Research as Redox-Active Scaffolds

The ability of quinones to undergo reversible two-electron redox reactions, transitioning between the quinone, semiquinone radical, and hydroquinone (B1673460) states, makes them excellent candidates for the development of redox-active materials. mdpi.com This property is being harnessed in material science for applications such as organic batteries, electrochromic devices, and molecular switches.

Hydroxylated derivatives of similar dimethoxy-1,4-benzoquinones have been shown to be redox-switchable ligands for earth-alkaline metals, suggesting that this compound could also serve as a redox-active ligand in coordination chemistry. researchgate.net The potential for this compound to act as a building block for redox-active polymers and other advanced materials is an active area of research.

Table 2: Redox Properties of Substituted Benzoquinones and Potential Material Science Applications

| Property | Influence of Substituents (e.g., -OCH3, -CH3) | Potential Application |

|---|---|---|

| Redox Potential | Electron-donating groups can tune the one-electron reduction potential. mdpi.com | Development of materials with specific electronic properties for batteries or sensors. |

| Radical Stability | Substituents can stabilize the semiquinone radical anion. mdpi.com | Design of stable radical-based magnetic or conducting materials. |

| Ligand Capability | Can act as redox-switchable ligands for metal ions. researchgate.net | Creation of smart materials whose properties can be altered by an external stimulus. |

Contribution to Food Chemistry and Flavor Research (e.g., Norisoprenoid Derivatives)

While this compound itself is not widely cited as a flavor compound, structurally similar molecules are of great importance in food and flavor chemistry. For example, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (also known as keto-isophorone) is a known natural product that contributes to the flavor profile of various foods. nist.gov This compound and its derivatives are considered norisoprenoids, which are degradation products of carotenoids and are known for their potent, low-threshold aroma characteristics.

The synthesis and enzymatic reduction of these related cyclohexene-1,4-diones are important for producing key intermediates for carotenoid and flavor synthesis. google.comresearchgate.net For instance, the enzymatic reduction of 2,6,6-trimethyl-2-cyclohexene-1,4-dione is a step in the synthesis of chiral compounds used as building blocks. researchgate.net

This compound has been reported to occur in natural sources such as the fungus Antrodia cinnamomea. nih.gov The presence of such compounds in natural systems suggests they may play a role in the complex flavor and aroma profiles of these organisms, or they may be biosynthetic intermediates to other important natural products. Further research into the sensory properties and natural occurrence of this compound could reveal its contribution to food chemistry and flavor science.

Future Research Directions and Unresolved Questions

Elucidation of Complex Biosynthetic Pathways and Enzymatic Mechanisms

A significant area for future investigation lies in understanding the natural origins of 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione, should it be a naturally occurring product. The biosynthesis of similar cyclic ketones often involves intricate enzymatic cascades. For instance, the enzymatic asymmetric reduction of related compounds like 2,6,6-trimethyl-2-cyclohexen-1,4-dione is known to be catalyzed by flavin-dependent enzymes from the Old Yellow Enzyme (OYE) family. researchgate.net Future research could, therefore, focus on identifying specific microorganisms or plant species that may synthesize this compound. Such studies would involve screening natural sources and, upon identification, employing techniques like isotopic labeling and gene knockout studies to delineate the complete biosynthetic pathway. A key unresolved question is the identity and mechanism of the specific oxidoreductases and methyltransferases that would be required to introduce the methoxy (B1213986) and methyl groups at their respective positions on the cyclohexene (B86901) ring.

Development of Highly Enantioselective Synthetic Routes for Chiral Analogues

The molecular structure of this compound possesses a stereocenter, implying the existence of chiral analogues. The development of synthetic routes that can selectively produce one enantiomer over the other is a crucial area for future research. While general methods for the enantioselective synthesis of related cyclic compounds exist, such as hetero-Diels-Alder reactions, their applicability to this specific molecule needs to be explored. nih.gov Future work should aim to develop novel catalytic systems, potentially employing chiral metal complexes or organocatalysts, to achieve high enantioselectivity in the synthesis of this compound analogues. A significant unresolved question is which synthetic strategy will provide the most efficient and scalable route to enantiomerically pure forms of this compound and its derivatives.

Deeper Mechanistic Characterization of Biological Interactions at the Molecular Level

The biological activity of this compound remains an open field of inquiry. The presence of a reactive α,β-unsaturated ketone system suggests potential interactions with biological nucleophiles, such as cysteine residues in proteins. Future research should focus on screening this compound against a variety of biological targets to identify any potential pharmacological or toxicological effects. Detailed mechanistic studies, employing techniques like X-ray crystallography and cryo-electron microscopy, could then be used to characterize the molecular interactions between the compound and its biological targets at an atomic level. A fundamental unresolved question is whether this compound exhibits any specific biological activity and, if so, what are its primary molecular targets and mechanism of action.

Predictive Modeling for Structure-Function Relationships and Rational Design

As data on the biological activity of this compound and its analogues become available, computational modeling will be instrumental in understanding their structure-function relationships. Future research could involve the development of Quantitative Structure-Activity Relationship (QSAR) models to correlate specific structural features with biological activity. These predictive models would be invaluable for the rational design of novel analogues with enhanced potency or selectivity. A key unresolved question is which molecular descriptors are most critical for the biological activity of this class of compounds and how these can be modulated to optimize their function.

Exploration of Novel Reactivity and Transformative Potential

The chemical reactivity of this compound is another fertile ground for future research. The presence of multiple functional groups, including a ketone, an enol ether, and an alkene, suggests a rich and varied chemical reactivity. Future studies should explore the compound's participation in a range of chemical transformations, such as Michael additions, cycloadditions, and photochemical reactions. Understanding its reactivity profile will not only provide deeper insights into its fundamental chemical nature but also open up avenues for its use as a building block in the synthesis of more complex molecules. A central unresolved question is what novel and synthetically useful transformations this compound can undergo and how its reactivity can be harnessed for synthetic applications.

Q & A

Basic: What are the optimal synthetic routes for 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione, and how can reaction yields be improved?

Methodological Answer:

Synthesis of cyclohexene-dione derivatives often involves cyclization of diketones or oxidation of substituted cyclohexenes. For example, analogous compounds like 2,6,6-trimethylcyclohex-2-ene-1,4-dione (4-oxoisophorone) are synthesized via acid-catalyzed cyclization of isophorone derivatives . To optimize yields:

- Use anhydrous conditions to prevent side reactions (e.g., hydrolysis).

- Employ catalysts like p-toluenesulfonic acid for efficient cyclization.

- Monitor reaction progress via TLC or HPLC to minimize over-oxidation.

For methoxy-substituted derivatives, protecting-group strategies (e.g., silyl ethers) may stabilize intermediates during methoxy-group introduction .

Basic: How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for structural validation. Key steps include:

- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane to obtain high-quality crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and twinning . For methoxy-group orientation, electron density maps (e.g., Fo-Fc maps) should confirm substituent positions.

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound, and what insights do they provide for reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., the 1,4-dione carbonyl groups as electron-deficient centers).

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with stability; narrow gaps suggest higher reactivity .

- NMR Chemical Shifts : Compare calculated vs. experimental [1H/13C] NMR to validate structural assignments (R² > 0.90 indicates reliability) .

For methoxy-methyl derivatives, conformational analysis via DFT can reveal steric effects influencing ring puckering .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

- Variable-Temperature NMR : Detect equilibrium shifts between tautomers (e.g., keto-enol forms).

- Solid-State vs. Solution Studies : Compare XRD (solid-state conformation) with NOESY NMR (solution-phase interactions) .

- DFT-MD Simulations : Model solvent effects to reconcile solution-phase NMR with solid-state XRD .

For example, methoxy-group rotation barriers calculated via DFT can explain discrepancies in coupling constants .

Advanced: What experimental and computational approaches are used to study the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Test hypoglycemic activity via glucose uptake assays in adipocytes (see analogous dodecyl-methoxy-dione studies ).

- Molecular Docking : Screen against target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett parameters .

For cytotoxicity, ensure controls for redox cycling (common in quinone-like diones) to distinguish specific vs. nonspecific effects .

Advanced: How can crystal structure prediction (CSP) methods guide polymorph screening for this compound?

Methodological Answer:

CSP using hybrid DFT/force-field approaches (e.g., VASP for initial optimization) identifies stable polymorphs:

- Tailor-Made Force Fields : Parameterize based on DFT-derived torsional potentials and van der Waals corrections .

- Space Group Screening : Evaluate low-energy packings across all 230 space groups (1 molecule/asymmetric unit).

- Thermodynamic Stability : Compare lattice energies of predicted vs. experimental structures.

For flexible molecules like cyclohexene-diones, CSP must account for ring puckering and substituent conformers .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are peaks assigned?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- NMR :

- 1H NMR : Methoxy protons appear as singlets (~δ 3.3–3.5 ppm); methyl groups as singlets (~δ 1.8–2.2 ppm).

- 13C NMR : Quinone carbonyls resonate at δ 185–200 ppm; methoxy carbons at δ 50–55 ppm.

- MS (EI) : Molecular ion [M⁺] and fragment peaks (e.g., loss of CO or methoxy groups) confirm molecular weight .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Use high-vapor-pressure solvents (e.g., ethers) for slow evaporation.

- Additive-Induced Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions.

- Temperature Gradients : Exploit solubility differences via cooling crystallization (e.g., from DMSO at 4°C).

If twinning occurs, SHELXL’s TWIN/BASF commands can refine twinned data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.